N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Overview
Description
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring attached to a benzo[d][1,3]dioxole moiety, with a carboxamide group and a hydrochloride salt form. Its molecular formula is C12H17O2N2Cl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine sources.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a heptan-4-yl group instead of a piperidin-4-yl group.
N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and benzo[d][1,3]dioxole moiety provide a versatile scaffold for further modifications and applications in various fields.
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-piperidin-4-yl-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H |
InChI Key |
VDAHZEFCIPNGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
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